

Physicochemical properties of "4,5-Dichloro-6-methoxypyrimidine"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-Dichloro-6-methoxypyrimidine

Cat. No.: B2564934

[Get Quote](#)

An In-depth Technical Guide to 4,5-Dichloro-6-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Strategic Importance of 4,5-Dichloro-6-methoxypyrimidine

In the landscape of modern medicinal chemistry and agrochemical synthesis, the pyrimidine scaffold remains a cornerstone of innovation. Its presence in the nucleic acids of DNA and RNA has made it a biologically relevant starting point for the design of a vast array of therapeutic agents. Within this privileged class of heterocycles, **4,5-Dichloro-6-methoxypyrimidine** (CAS No. 1806367-42-9) emerges as a highly versatile and reactive intermediate. The strategic placement of two chlorine atoms and a methoxy group on the pyrimidine ring provides a nuanced platform for synthetic elaboration, making it a valuable building block for crafting complex molecular architectures.

This technical guide offers a comprehensive exploration of the physicochemical properties of **4,5-Dichloro-6-methoxypyrimidine**. It is designed not merely as a compilation of data, but as a practical resource for scientists at the bench. By understanding the fundamental characteristics of this compound—from its spectral signature and solubility to its reactivity and stability—researchers can unlock its full potential in the synthesis of novel, high-value

molecules. Our discussion will delve into the causality behind its chemical behavior, providing insights that inform experimental design and accelerate the discovery process.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. These parameters dictate everything from appropriate storage and handling to reaction setup and purification strategies.

Structural and General Properties

4,5-Dichloro-6-methoxypyrimidine is a substituted pyrimidine with a molecular formula of $C_5H_4Cl_2N_2O$.^[1] The pyrimidine core is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The chlorine atoms are situated at the 4 and 5 positions, with a methoxy group at the 6-position. This arrangement of substituents creates a unique electronic and steric environment that is central to its reactivity.

Table 1: Summary of Core Properties for **4,5-Dichloro-6-methoxypyrimidine**

| Property | Value | Source(s) |
|-------------------------|---------------------------------|---|
| CAS Number | 1806367-42-9 | [1] [2] |
| Molecular Formula | $C_5H_4Cl_2N_2O$ | [1] [3] |
| Molecular Weight | 179.00 g/mol | [1] [3] |
| Appearance | White to off-white solid/powder | [4] |
| Purity (Typical) | ≥ 95% | [3] [5] |
| Predicted Boiling Point | 264.0 ± 35.0 °C | [1] |
| Predicted Density | 1.446 ± 0.06 g/cm ³ | [1] |

Note: Boiling point and density are computationally predicted values and should be used as an estimate.

Solubility Profile

The solubility of a compound is a critical factor in its utility as a synthetic reagent. Preliminary data indicates that **4,5-Dichloro-6-methoxypyrimidine** exhibits slight solubility in non-polar organic solvents.

Table 2: Qualitative Solubility of **4,5-Dichloro-6-methoxypyrimidine**

| Solvent | Solubility | Source(s) |
|-----------------|------------------|-----------|
| Chloroform | Slightly Soluble | [6] |
| Dichloromethane | Slightly Soluble | [6] |

For drug development professionals, a key parameter related to solubility and membrane permeability is the octanol-water partition coefficient (LogP). While an experimentally determined value for **4,5-Dichloro-6-methoxypyrimidine** is not readily available in the literature, a predicted LogP of 1.35 has been reported for the isomeric 4,6-dichloro-5-methoxypyrimidine, suggesting the target compound is likely to be moderately lipophilic.[7]

Thermal Stability

The thermal stability of a compound is a crucial consideration for its safe storage and handling, as well as for determining the viable temperature range for chemical reactions. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for **4,5-Dichloro-6-methoxypyrimidine** is not widely published, related pyrimidine derivatives have been studied, showing that stability is influenced by the nature and position of substituents.[8] General handling recommendations suggest storing the compound in a cool, dry place.[5]

Spectroscopic Characterization

Unequivocal structural confirmation is the bedrock of chemical synthesis. Spectroscopic methods provide a detailed fingerprint of a molecule, allowing for its identification and an assessment of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

- ¹H NMR: The proton NMR spectrum of **4,5-Dichloro-6-methoxypyrimidine** is expected to be relatively simple. The methoxy group (-OCH₃) should produce a singlet at approximately 3.9-4.1 ppm. The single proton on the pyrimidine ring at the 2-position is anticipated to appear as a singlet further downfield, likely in the range of 8.5-8.8 ppm, due to the deshielding effects of the adjacent nitrogen atoms and the overall aromaticity of the ring. For the related isomer, 4,6-dichloro-5-methoxypyrimidine, the C2-H proton appears as a singlet at 8.55 ppm and the methoxy protons as a singlet at 4.00 ppm in CDCl₃.^[6]
- ¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. Based on the structure, five distinct carbon signals are expected. The methoxy carbon will likely appear around 55-60 ppm. The carbon atoms of the pyrimidine ring will be in the aromatic region (typically 110-170 ppm). The carbons bearing the chlorine atoms (C4 and C5) and the carbon attached to the methoxy group (C6) will have their chemical shifts influenced by the electronegativity of these substituents. The C2 carbon, situated between two nitrogen atoms, is also expected to have a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4,5-Dichloro-6-methoxypyrimidine** is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations within the pyrimidine ring, C-O stretching of the methoxy group, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation. The electron ionization (EI) mass spectrum of **4,5-Dichloro-6-methoxypyrimidine** should show a molecular ion peak (M⁺) at m/z 178. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms, with (M+2) and (M+4) peaks in an approximate ratio of 6:9:3 relative to the M⁺ peak.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **4,5-Dichloro-6-methoxypyrimidine** is primarily derived from the reactivity of its two chlorine substituents. These atoms are susceptible to nucleophilic aromatic

substitution (S_NAr), a reaction of paramount importance in the synthesis of highly functionalized heterocyclic compounds.[9][10]

Nucleophilic Aromatic Substitution (S_NAr)

The pyrimidine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency is further enhanced by the electron-withdrawing inductive effect of the chlorine atoms, making the carbon atoms to which they are attached (C4 and C5) electrophilic and thus susceptible to attack by nucleophiles.

The general mechanism for S_NAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent loss of the leaving group (in this case, a chloride ion) restores the aromaticity of the ring.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (S_NAr).

Regioselectivity

A key consideration in the reaction of di-substituted pyrimidines is regioselectivity. In the case of **4,5-Dichloro-6-methoxypyrimidine**, the two chlorine atoms are in different chemical environments. The C4 position is para to one ring nitrogen and ortho to the other, while the C5 position is meta to both. Generally, in pyrimidine systems, nucleophilic attack is favored at the 2-, 4-, and 6-positions due to better stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atoms. Therefore, it is anticipated that the chlorine at the C4 position will be more reactive towards nucleophilic substitution than the chlorine at the C5 position. The electron-donating methoxy group at the C6 position will also influence the electron density of the ring and thus the reactivity of the chloro-substituents.

Common Synthetic Transformations

- **Amination:** The reaction with primary and secondary amines is a common method to introduce nitrogen-containing substituents, which are prevalent in biologically active molecules.[11] These reactions are often carried out in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures.[10]

- Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base (e.g., sodium hydride or potassium carbonate) can be used to displace the chlorine atoms and form ether linkages.
- Thiolation: Thiols can also serve as effective nucleophiles to introduce sulfur-containing moieties.

Experimental Protocols

The following protocols are provided as a general guide for the characterization and use of **4,5-Dichloro-6-methoxypyrimidine**. It is essential that all laboratory work is conducted with appropriate personal protective equipment and in a well-ventilated fume hood.

Protocol for Determining Melting Point

The capillary method is a standard technique for determining the melting point of a solid crystalline compound.

Materials:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Sample of **4,5-Dichloro-6-methoxypyrimidine**
- Spatula
- Mortar and pestle (if sample is not a fine powder)

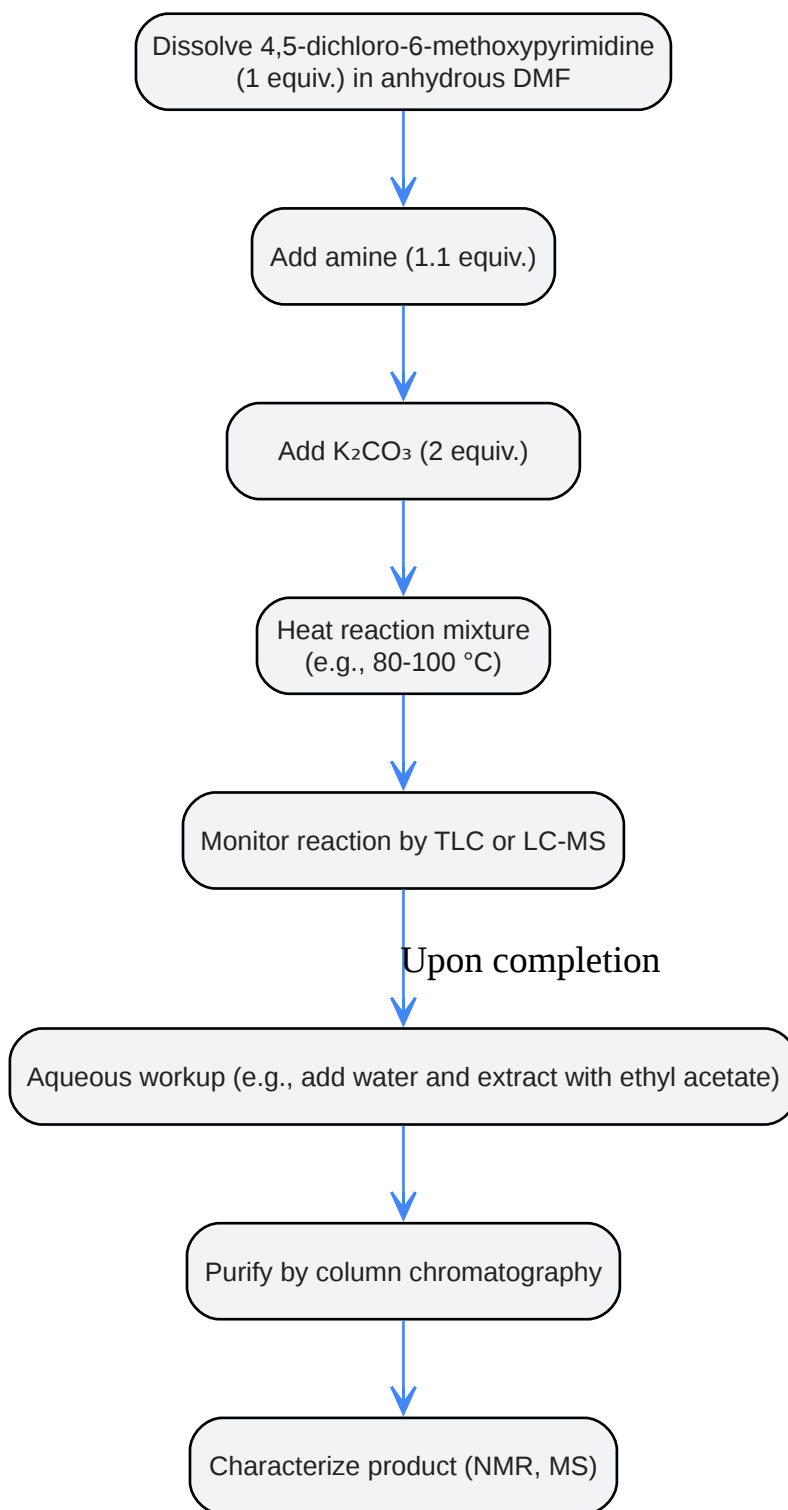
Procedure:

- Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

- Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.
- Place the capillary tube in the heating block of the melting point apparatus.
- Set the apparatus to heat at a rate of 10-15 °C per minute for a rapid preliminary measurement.
- Observe the sample and note the approximate temperature at which it melts.
- Allow the apparatus to cool.
- Prepare a new sample and heat to about 20 °C below the approximate melting point.
- Reduce the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting). This range is the melting point of the compound.

Protocol for a Representative Nucleophilic Substitution Reaction (Amination)

This protocol describes a general procedure for the mono-amination of **4,5-Dichloro-6-methoxypyrimidine**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical amination reaction.

Materials:

- **4,5-Dichloro-6-methoxypyrimidine**
- Primary or secondary amine of choice
- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Round-bottom flask with a stir bar
- Reflux condenser
- Heating mantle
- Standard glassware for workup and purification

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **4,5-Dichloro-6-methoxypyrimidine** (1 equivalent).
- Add anhydrous DMF to dissolve the starting material.
- Add the amine (1.0-1.2 equivalents) to the stirred solution.
- Add anhydrous potassium carbonate (2-3 equivalents).
- Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically 80-120 °C).
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
- Characterize the purified product by NMR and MS to confirm its structure.

Safety and Handling

As a chlorinated heterocyclic compound, **4,5-Dichloro-6-methoxypyrimidine** should be handled with care.

- General Hazards: It is classified as harmful if swallowed and causes serious eye damage.[3]
- Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves when handling this compound.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably a chemical fume hood.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4,5-Dichloro-6-methoxypyrimidine is a valuable and versatile building block for organic synthesis. Its key physicochemical properties, particularly the susceptibility of its chlorine atoms to nucleophilic aromatic substitution, make it an attractive starting material for the synthesis of a diverse range of functionalized pyrimidines for applications in drug discovery and agrochemical research. By understanding its fundamental properties, reactivity, and handling requirements as outlined in this guide, researchers can effectively and safely utilize this compound to advance their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-dichloro-6-methoxypyrimidine | 1806367-42-9 [amp.chemicalbook.com]
- 2. 4,5-dichloro-6-methoxypyrimidine | 1806367-42-9 [m.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. chembk.com [chembk.com]
- 5. 1806367-42-9 4,5-Dichloro-6-methoxypyrimidine AKSci 5470EC [aksci.com]
- 6. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]
- 7. 4,6-Dichloro-5-methoxypyrimidine | SIELC Technologies [sielc.com]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physicochemical properties of "4,5-Dichloro-6-methoxypyrimidine"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2564934#physicochemical-properties-of-4-5-dichloro-6-methoxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com